3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
Description
Properties
IUPAC Name |
3-[5-[1-[2-(2-ethoxyanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.C2H2O4/c1-3-31-19-10-5-4-9-18(19)25-20(29)14-28-12-17(13-28)23-26-21(27-32-23)15-7-6-8-16(11-15)22(30)24-2;3-1(4)2(5)6/h4-11,17H,3,12-14H2,1-2H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXLAWZWATLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may bind to its target proteins or enzymes, altering their function and leading to changes in cellular processes. The presence of the azetidinyl and oxadiazolyl groups in the molecule suggests potential interactions with biological targets through hydrogen bonding or other types of molecular interactions.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that the compound impacts multiple pathways, either directly or indirectly
Pharmacokinetics
The presence of ethoxyphenyl and azetidinyl groups may influence its absorption and distribution in the body. The compound’s bioavailability, or the extent to which it reaches its site of action, is also influenced by these properties.
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function, potentially influencing disease progression or symptomatology
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to isoxazoles (prone to ring-opening) and thiazolidinones (susceptible to redox reactions) .
- Substituent Effects : The 2-ethoxyphenyl group in the target compound enhances π-π stacking versus the 3-methoxyphenyl in triazole analogues . The oxalate salt improves aqueous solubility relative to neutral acetamide derivatives .
- Synthetic Complexity : Azetidine incorporation requires precise coupling conditions (e.g., cesium carbonate in DMF ), whereas triazole and isoxazole syntheses are more straightforward .
Bioactivity and Molecular Similarity
For example:
- 1,2,4-Triazole derivatives exhibit antifungal and anticancer activity via metal chelation .
- Thiazolidinones show anti-inflammatory and antidiabetic properties .
Molecular similarity metrics (Tanimoto and Dice indices) quantify structural overlap:
- The target compound shares ~70% similarity with 1,2,4-triazole analogues (common amide and aryl motifs) .
- Lower similarity (~45%) with isoxazoles due to divergent heterocyclic cores .
Physicochemical Properties
- LogP : Estimated at 2.1 (oxalate salt reduces lipophilicity vs. free base: LogP ~3.5).
- Solubility : >10 mg/mL in water (oxalate salt) vs. <1 mg/mL for neutral analogues .
- Thermal Stability : Decomposition at 220°C (oxalate salts generally stable below 200°C ).
Research Findings and Challenges
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate?
- Methodological Answer : Synthesis requires multi-step protocols, including cyclization of oxadiazole rings and azetidine functionalization. Critical parameters include:
- Temperature : Optimal oxadiazole formation occurs at 80–100°C under reflux .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while recrystallization in ethanol/water mixtures improves final purity .
- Characterization : Confirm structure via H/C NMR (amide proton at δ 8.1–8.3 ppm; oxalate counterion peaks at δ 4.2–4.5 ppm) and HRMS (exact mass: calc. 521.18 g/mol, observed 521.20 g/mol) .
Q. How do analytical techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Distinguish azetidine protons (δ 3.5–4.0 ppm) from oxadiazole-linked methyl groups (δ 2.8–3.1 ppm). 2D-COSY/HMQC clarifies connectivity .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm) and oxalate O-H bonds (broad peak ~2500 cm) .
- XRD : Use SHELX for single-crystal refinement (R-factor < 0.05); validate hydrogen bonding between oxalate and benzamide groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the oxadiazole and azetidine moieties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of oxadiazole (LUMO: −1.8 eV) and nucleophilic sites on azetidine (HOMO: −5.2 eV) .
- Molecular Dynamics : Simulate solvation effects in aqueous/DMSO mixtures to predict hydrolysis stability (half-life >24 hrs at pH 7.4) .
- Docking Studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize binding poses with ∆G < −8.0 kcal/mol .
Q. What experimental strategies address contradictory spectral data in structural validation?
- Methodological Answer :
- Case Example : If NMR shows unexpected splitting in azetidine protons (δ 4.0 ppm), conduct variable-temperature NMR to rule out conformational dynamics .
- Cross-Validation : Compare XRD-derived bond lengths (C-N: 1.33 Å) with DFT-predicted values (1.35 Å) to confirm accuracy .
- Isotopic Labeling : Synthesize N-labeled analogs to resolve overlapping amide/oxadiazole signals in H-N HMBC .
Q. How can reaction engineering optimize yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use a 3 factorial design to optimize temperature (X1) and solvent ratio (X2, DMF:H2O). Response surface models predict maximum yield (72%) at X1=90°C, X2=4:1 .
- Continuous Flow Systems : Implement microreactors for azetidine coupling (residence time: 30 min; throughput: 5 g/hr) to minimize side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
